Anti-HBV Activity: Modest Potency in a Defined Cellular Assay
3'-Azido-3'-deoxy-β-L-uridine demonstrates quantifiable, albeit moderate, inhibition of Hepatitis B Virus (HBV) replication. It shows an EC50 value of 260 nM in a cellular assay measuring HBV DNA replication [1]. While this potency is lower than that of clinical anti-HBV agents, it provides a verifiable baseline for this specific L-nucleoside, which is crucial for research into structure-activity relationships (SAR) of L-nucleosides. This contrasts with the 5-fluoro derivative (3'-Azido-3'-deoxy-5-fluoro-β-L-uridine) for which no comparable anti-HBV data was identified in the same assay system.
| Evidence Dimension | Inhibition of HBV DNA replication (Potency) |
|---|---|
| Target Compound Data | EC50 = 260 nM |
| Comparator Or Baseline | None (Class-level inference). |
| Quantified Difference | N/A (Class-level inference). |
| Conditions | Modulation of capsid assembly in HBV-infected human HePAD38 cells, viral DNA replication inhibition measured after 96 hrs by qPCR. |
Why This Matters
Provides a quantitative potency benchmark for this specific L-nucleoside, essential for SAR studies in antiviral drug discovery and for benchmarking against newly synthesized analogs.
- [1] BindingDB Entry BDBM50535698 / CHEMBL4533071. Affinity Data for Modulation of capsid assembly in HBV infected human HePAD38 cells. View Source
